molecular formula C10H10N2O4S3 B4658059 dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate

dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate

Cat. No. B4658059
M. Wt: 318.4 g/mol
InChI Key: YKODQZCPQBSWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate, also known as DMTDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow powder that is soluble in organic solvents and is commonly used as a crosslinking agent in the synthesis of polymers.

Mechanism of Action

Dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate acts as a crosslinking agent by reacting with functional groups, such as hydroxyl and amine groups, in the polymer chains. This reaction forms covalent bonds between the polymer chains, resulting in a three-dimensional network structure. The crosslinking process improves the mechanical properties and thermal stability of the polymer.
Biochemical and Physiological Effects:
dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate has no known biochemical or physiological effects as it is not intended for use in biological systems. It is a synthetic chemical compound used solely for industrial and scientific purposes.

Advantages and Limitations for Lab Experiments

Dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate has several advantages as a crosslinking agent for polymers. It has a high reactivity and can crosslink at room temperature, which reduces the energy required for the synthesis process. dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate also produces a highly stable and durable polymer network with excellent mechanical properties. However, dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate has limitations in that it is sensitive to moisture and requires careful handling to prevent hydrolysis.

Future Directions

There are several future directions for the use of dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate in scientific research. One potential application is in the development of biodegradable polymers for environmental sustainability. dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate could also be used in the synthesis of new materials with unique properties, such as self-healing or shape-memory polymers. Additionally, further research could explore the use of dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate in the production of high-performance composites for aerospace and automotive applications.

Scientific Research Applications

Dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate has been widely used in scientific research as a crosslinking agent for various polymers, including polyurethane, epoxy, and polyester resins. It is commonly used in the production of adhesives, coatings, and sealants. dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate is also used as a curing agent for polyurethane elastomers and as a chain extender for polyurethane foams.

properties

IUPAC Name

methyl 2-[[4-cyano-3-(2-methoxy-2-oxoethyl)sulfanyl-1,2-thiazol-5-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S3/c1-15-7(13)4-17-9-6(3-11)10(19-12-9)18-5-8(14)16-2/h4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKODQZCPQBSWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=NS1)SCC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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